molecular formula C42H83NO3 B13833872 N-[(3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]tetracosanamide CAS No. 869501-31-5

N-[(3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]tetracosanamide

Cat. No.: B13833872
CAS No.: 869501-31-5
M. Wt: 650.1 g/mol
InChI Key: ZJVVOYPTFQEGPH-MHAUTQJVSA-N
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Description

C24 Ceramide: is a type of sphingolipid, a class of lipids that play crucial roles in cellular signaling and structure. Ceramides are composed of a sphingoid base and a fatty acid, and C24 Ceramide specifically contains a fatty acid with 24 carbon atoms. This compound is involved in various biological processes, including cell differentiation, proliferation, and apoptosis. It is also implicated in metabolic and cardiovascular diseases, making it a significant focus of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: : C24 Ceramide can be synthesized through several methods. One common approach involves the condensation of a sphingoid base with a fatty acid. The reaction typically requires a catalyst and occurs under controlled temperature and pressure conditions. For instance, the synthesis might involve the use of palmitoyl-CoA and serine, followed by a series of enzymatic reactions to elongate the fatty acid chain to 24 carbons .

Industrial Production Methods: : Industrial production of C24 Ceramide often involves biotechnological processes, including the use of genetically engineered microorganisms. These microorganisms are designed to produce high yields of the desired ceramide through fermentation processes. The ceramide is then extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: : C24 Ceramide undergoes several types of chemical reactions, including:

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various enzymes that catalyze specific transformations. Reaction conditions typically involve controlled pH, temperature, and the presence of cofactors or catalysts .

Major Products: : The major products formed from these reactions include ceramide-1-phosphate, dihydroceramides, glycosphingolipids, and sphingomyelins. Each of these products has distinct biological functions and implications in health and disease .

Scientific Research Applications

C24 Ceramide has a wide range of scientific research applications:

Mechanism of Action

C24 Ceramide exerts its effects through several mechanisms:

    Cell Signaling: It acts as a second messenger in various signaling pathways, including those involved in apoptosis and cell differentiation.

    Molecular Targets: Key molecular targets include protein kinase C, Akt, and various enzymes involved in sphingolipid metabolism.

    Pathways Involved: C24 Ceramide is involved in pathways regulating cell cycle, apoptosis, and stress responses. .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : C24 Ceramide is unique due to its very long-chain fatty acid, which imparts specific biophysical properties and biological functions. It is particularly important in maintaining the integrity of cellular membranes and in signaling pathways related to metabolic and cardiovascular health .

Properties

CAS No.

869501-31-5

Molecular Formula

C42H83NO3

Molecular Weight

650.1 g/mol

IUPAC Name

N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide

InChI

InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,40-41,44-45H,3-34,36,38-39H2,1-2H3,(H,43,46)/b37-35+

InChI Key

ZJVVOYPTFQEGPH-MHAUTQJVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

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